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CAS No.: 60921-30-4

Cat. No.: S823923

Application Notes: 2'-Azido Guanosine via
Diazotransfer

The diazotransfer reaction using fluorosulfuryl azide (FSO2Ns) enables high-yielding, post-synthetic
conversion of 2'-amino nucleosides to their 2'-azido counterparts directly within synthetic RNA
oligonucleotides [1]. This approach overcomes the key limitation of standard phosphoramidite chemistry,

where the azide group is incompatible with the necessary P(III) species due to the Staudinger reaction.

e Key Advantages: The 2'-azido group is a small, stable, and bioorthogonal moiety that is
exceptionally well-tolerated in functional RNAs. It favors the C3'-endo sugar pucker, causes only a
slight decrease in base-pairing stability, and hardly influences overall RNA structure [1] [2]. This
makes it ideal for site-specific labeling, functionalization, and applications in siRNA technologies
without significant perturbation of biological activity [1] [2].

e Scope and Compatibility: The protocol is robust for RNAs of different lengths and complexities,
including those with defined secondary structures like hairpins [1]. It is compatible with other sensitive
RNA modifications, allowing for the creation of multi-functionalized RNAs. Successful conversion has
been demonstrated on RNAs containing 4-thiouridine (4sU) and 3-methylcytidine (m3C),
preserving these fragile modifications during the reaction [1].

¢ Product Utility: The resulting 2'-azido group serves as a versatile handle for bioorthogonal "Click"
chemistry (e.g., CUAAC, SPAAC), enabling efficient conjugation to dyes, affinity tags, or other
molecules for probing RNA biology, diagnostics, and therapeutic development [1] [2].
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Detailed Experimental Protocol

This protocol is adapted from the robust synthesis reported by Moreno et al. (2022) [1].

Starting Material Preparation

¢ Synthesis of 2'-Amino RNA: Prepare the RNA oligonucleotide containing site-specific 2'-amino
guanosine (or other 2'-amino nucleosides) using standard solid-phase phosphoramidite synthesis
and deprotection protocols [1]. The required 2'-amino nucleoside phosphoramidites are
commercially available or can be synthesized in-house.

e Purification: Purify the crude 2'-amino modified RNA (e.g., by HPLC or PAGE) and quantify it. The
RNA can be used in its desalted or ammonium salt form.

Diazotransfer Reaction

Table 1: Reaction Setup for Diazotransfer.

Component Quantity / Volume Notes
2'-Amino RNA 1 nmol In 50 L of nuclease-free water.
NaHCOs Buffer 50 pL 1 M solution, pH ~8.3.
FSO2Ns in MTBE 100 pL 150 mM solution in methyl tert-butyl ether (MTBE).
Total Volume ~200 pL Forms a biphasic mixture.
Procedure:

¢ Ina 1.5 mL microcentrifuge tube, combine the 2'-amino RNA (in water) with an equal volume of 1 M
NaHCO:s buffer.

e Add the 150 mM FSO2zNs solution in MTBE directly to the aqueous mixture. The solution will
separate into two phases.

e Cap the tube securely and incubate the reaction mixture for 24 hours at ambient temperature
(25°C) with vigorous shaking or vortex mixing to ensure contact between the phases.

¢ After incubation, centrifuge the tube briefly (~30 seconds) to separate the phases.
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e Carefully collect the lower, aqueous phase, which contains the converted 2'-azido RNA, and transfer

it to a new tube.

Workup and Purification

¢ Desalting: To remove residual reagents and salts, desalt the aqueous solution using a size-exclusion
cartridge (e.g., NAP-10 column) or via ethanol precipitation.

e Purification: Purify the desalted product by preparative denaturing PAGE (polyacrylamide gel
electrophoresis) or HPLC to isolate the full-length 2'-azido RNA from any failure sequences or

byproducts.

¢ Analysis: Confirm the identity and purity of the product by analytical HPLC and mass spectrometry

(MS).

Table 2: Troubleshooting Guide.

Issue Possible Cause Suggested Optimization

Low RNA secondary structure Increase reaction time to 36-48 hours; consider

Conversion sterically shielding the 2'- briefly heating the RNA prior to reaction to disrupt
amine. structure.

Insufficient FSO2Ns reagent.

Product Presence of other highly
Degradation sensitive modifications.

Ensure reagent is fresh and concentration is
accurate.

Verify compatibility of other modifications; ensure
pH does not exceed 8.5.

Experimental Workflow and Optimization

The following diagram summarizes the key steps and decision points in the experimental workflow.
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Critical Parameter Insights

¢ Reaction Time and Structure: While short, single-stranded RNAs may convert faster, a 24-hour
incubation is recommended as a standard starting point to ensure complete conversion, especially
for structured RNAs where the 2'-position is sterically hindered [1].
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¢ Reagent Concentration: The use of 150 mM FSO2zNs is critical for achieving high yields with longer
or structured RNAs, as lower concentrations may not lead to full conversion [1].

e Orthogonality: This FSO2Ns-based diazotransfer is selective for aliphatic amines, allowing it to
proceed cleanly on 2'-amino groups even in the presence of other vulnerable functionalities like 4-
thiouridine [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Robust synthesis of 2'-azido modified RNA from 2 [pmc.ncbi.nim.nih.gov]
2.'- 2 RNA, a Versatile Tool for Chemical Biology: Azido , X-ray... Synthesis [colab.ws]

To cite this document: Smolecule. [2'-azido guanosine diazotransfer from 2'-amino precursor].
Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b823923#2-

azido-guanosine-diazotransfer-from-2-amino-precursor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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